

"pharmacokinetic comparison of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole derivatives"

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Compound of Interest

Compound Name: 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

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Pharmacokinetic Profile of 7-Azaindole Derivatives: A Comparative Guide

Introduction

This guide provides a comparative analysis of the pharmacokinetic properties of select 7-azaindole derivatives. While the initial focus was on **2-Difluoromethyl-1-phenylsulfonyl-7-azaindole** derivatives, a comprehensive literature search did not yield specific pharmacokinetic data for this particular class of compounds. Therefore, this comparison has been broadened to include other notable 7-azaindole derivatives for which pharmacokinetic data are available, providing valuable insights for researchers and drug development professionals. The information presented herein is intended to serve as a reference for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this important heterocyclic scaffold.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of two exemplary 7-azaindole derivatives: Vemurafenib, a BRAF inhibitor, and 5F-AB-P7AICA, a synthetic cannabinoid. These compounds, while structurally distinct from the initially requested series,

provide a valuable snapshot of the pharmacokinetic diversity within the broader 7-azaindole class.

Compound	Species	Dose	Route	Cmax	Tmax	AUC	Half-life (t _{1/2})	Protein Binding
Vemurafenib	Human	960 mg	Oral	-	~4 h[1]	-	~57 h[1]	>99%
Preclinical (various)	-	-	-	-	-	2-5 h	-	-
5F-AB-P7AICA	Human	2.5 mg	Oral	29.5 ng/mL[2]	2.5 h[2]	-	-	-

Note: Detailed preclinical pharmacokinetic parameters such as Cmax and AUC for Vemurafenib in rodent models were not consistently reported in the public literature. The half-life in preclinical species was noted to be between 2 and 5 hours, with a longer half-life of 20.6 hours observed after intraperitoneal administration in mice[3]. For 5F-AB-P7AICA, the provided data is from a preliminary human study[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are generalized protocols for key experiments based on the available literature for the assessment of 7-azaindole derivatives.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a 7-azaindole derivative in a rodent model, such as rats or mice.

- Animal Models and Housing:

- Studies are typically conducted in male Wistar or Sprague-Dawley rats, or in mouse strains such as DBA[4].
- Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

- Drug Administration:
 - The test compound is formulated in an appropriate vehicle.
 - Administration is most commonly performed via oral gavage to reflect the intended clinical route, or intravenously to determine absolute bioavailability[5].
- Blood Sampling:
 - Serial blood samples are collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours)[5].
 - Blood is typically drawn from the tail vein or via other appropriate methods[5].
- Plasma Preparation and Analysis:
 - Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis[5].
 - The concentration of the drug in plasma is quantified using a validated bioanalytical method, commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) [5][6].
- Pharmacokinetic Analysis:
 - Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data using non-compartmental analysis[5].

Metabolism Studies

Understanding the metabolic fate of a compound is a critical component of its pharmacokinetic profile.

- In Vitro Metabolism:

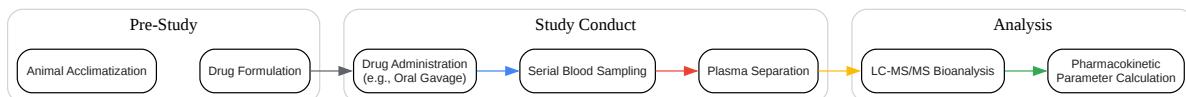
- Pooled human liver microsomes (pHLM) are often used to generate phase I metabolites in vitro[7].
- The test compound is incubated with pHLM and necessary cofactors.
- The resulting metabolites are identified using techniques like LC-MS/MS[6][7].

- In Vivo Metabolite Identification:

- Urine and feces are collected from animals in metabolism cages after administration of the test compound.
- Plasma samples are also analyzed for the presence of metabolites.
- Metabolite structures are elucidated using high-resolution mass spectrometry and other spectroscopic techniques.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a preclinical pharmacokinetic study, from drug administration to data analysis.



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